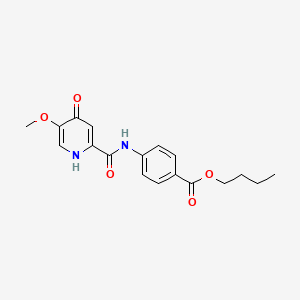![molecular formula C18H21NO2S B6561584 N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 1091123-05-5](/img/structure/B6561584.png)
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide (NPT) is a compound that has been studied extensively in recent years, due to its potential applications in various areas of science. NPT is an organic compound composed of nitrogen, carbon, hydrogen, and sulfur, and is a derivative of thiophen-2-ylacetamide. It is a colorless, odorless solid that is soluble in water and organic solvents. NPT has been used in a variety of scientific research applications, including biochemistry, pharmacology, and biotechnology.
科学的研究の応用
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide has been used in a variety of scientific research applications, including biochemistry, pharmacology, and biotechnology. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins, as well as to identify and characterize small molecules that interact with them. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the mechanisms of drug action. In biotechnology, this compound has been used to investigate the potential of gene therapy, as well as to develop novel therapeutic agents.
作用機序
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide is still not fully understood. It is believed to interact with proteins and other molecules in a variety of ways, including through hydrogen bonding, electrostatic interactions, and covalent bonding. This compound has been shown to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models, and to have potential therapeutic applications in the treatment of a variety of diseases. In addition, this compound has been shown to inhibit the activity of certain enzymes, including COX-2 and AChE, and to modulate the activity of certain genes, including those involved in cell proliferation and apoptosis.
実験室実験の利点と制限
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in both water and organic solvents. In addition, it is non-toxic and has a low cost, making it an attractive option for use in research. However, there are some limitations to its use. It is not as soluble in organic solvents as some other compounds, and it is not as effective at inhibiting certain enzymes as other compounds.
将来の方向性
The potential applications of N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide are still being explored. One area of research that is being investigated is the use of this compound in gene therapy. It is possible that this compound could be used to modulate the expression of certain genes, and thus to treat genetic diseases. Another area of research is the use of this compound as an anti-cancer agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models, and thus could potentially be used to treat a variety of cancers. Additionally, this compound could be used as an inhibitor of certain enzymes, such as COX-2 and AChE, and thus could be used to treat a variety of diseases. Finally, this compound could be used to develop novel therapeutic agents, as it has been shown to interact with a variety of proteins and enzymes.
合成法
N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide can be synthesized through a two-step process, starting with the reaction of 4-phenyloxan-4-ylmethyl chloride and thiophen-2-ylacetamide. This reaction produces an intermediate compound, which is then reacted with sodium hydroxide to form this compound. The reaction is typically performed in aqueous solution, and yields a product with a purity of 99.5%.
特性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(13-16-7-4-12-22-16)19-14-18(8-10-21-11-9-18)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIMQCLTUGXWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B6561506.png)
![2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6561521.png)
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561524.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)
![3-benzyl-2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561533.png)


![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![2-chloro-6-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561592.png)
![2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561596.png)
![2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6561599.png)
![2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561602.png)
![2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561618.png)
